![molecular formula C56H88Br2N2O2 B6591399 (E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one CAS No. 1375101-06-6](/img/structure/B6591399.png)
(E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one
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Description
(E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one is a useful research compound. Its molecular formula is C56H88Br2N2O2 and its molecular weight is 981.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indolinones and Cancer Therapy
Indolinones, like the one described, are part of the 2-indolinone scaffold, extensively studied for their potential in cancer therapy. These compounds have been synthesized for a wide range of molecular targets aiming to discover new drug leads. A review of patents from 2008 to 2014 highlighted the therapeutic applications of 2-indolinone derivatives in cancer treatment, indicating progress in designing selective derivatives with preclinical efficacy. This suggests that compounds with the indolinone core structure continue to be valuable tools in cancer research, offering a foundation for developing new clinical applications (Leoni et al., 2016).
Indole Synthesis in Drug Development
The chemical structure mentioned also relates to indole synthesis, a key area in drug development. Indole and its derivatives are foundational in creating drugs due to their ability to mimic peptide structures and bind reversibly to enzymes. This versatility has made indole-containing compounds a cornerstone in medicinal chemistry, with several such compounds making it to the market as antiviral agents and for other therapeutic applications. The extensive study into indole synthesis methods underscores the compound's importance in pharmaceuticals, pointing to the ongoing innovation in creating indole-based therapeutic agents (Taber & Tirunahari, 2011).
properties
IUPAC Name |
(3E)-6-bromo-3-[6-bromo-1-(2-octyldodecyl)-2-oxoindol-3-ylidene]-1-(2-octyldodecyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H88Br2N2O2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-59-51-41-47(57)37-39-49(51)53(55(59)61)54-50-40-38-48(58)42-52(50)60(56(54)62)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-42,45-46H,5-36,43-44H2,1-4H3/b54-53+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVJZYTVOIAPRS-DBFBYELTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCC)CCCCCCCCCC)/C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H88Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
981.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one |
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